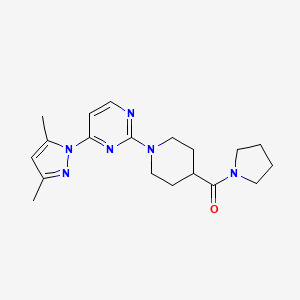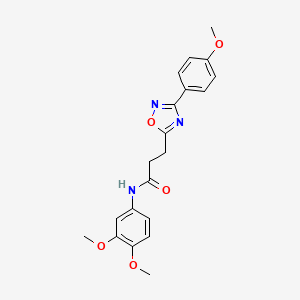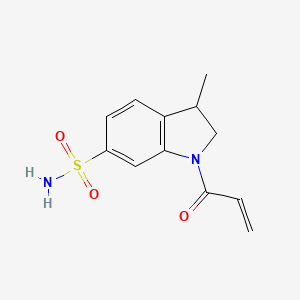![molecular formula C18H16N2O3 B2505535 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide CAS No. 922028-50-0](/img/structure/B2505535.png)
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepin-8-YL)-N’-phenethylurea”, has been analyzed . The molecular formula is C23H21N3O2S and the molecular weight is 403.5 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepin-8-YL)-N’-phenethylurea”, have been analyzed . The molecular weight is 403.5 g/mol, the XLogP3-AA is 4, it has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Heteroaromatic Annulation Studies
Heteroaromatic annulation studies on related dibenzo[b,f][1,4]oxazepin derivatives have demonstrated their utility as a three-carbon synthon for the efficient regiospecific annulation of various heterocycles. These studies have facilitated access to novel dibenzoxepino[4,5]-fused heterocycles, highlighting the compound's potential as a versatile precursor in synthetic organic chemistry (Kumar, Ila, & Junjappa, 2007).
Synthesis and Molecular Structure
Research into diastereoisomeric forms of dibenzo[b,e]azepine derivatives, closely related to the compound , has led to the development of synthetic routes for potential bioactive molecules. These molecules serve as precursors in the synthesis of analogues of anti-allergenic, antidepressant, and antihistaminic drugs. Structural analysis of these compounds has provided insight into their conformation and potential therapeutic applications (Quintero et al., 2016).
Brain-to-Plasma Partition and MDR1 Brain Expression in Epilepsy
A pilot study involving derivatives of dibenzo[b,f]azepine has investigated the brain-to-plasma partition of these compounds in epilepsy patients. This research aimed to understand the role of the multidrug transporter P-glycoprotein in determining brain levels of these compounds, suggesting their potential relevance in epilepsy treatment (Marchi et al., 2005).
Antifungal Activity of Benzannulated O-Heterocycles
An efficient approach for synthesizing substituted benzannulated seven-membered O-heterocycles from cyclopropane derivatives, which include structures related to the compound of interest, has been developed. These compounds exhibit selective antifungal activity, offering a promising direction for the development of novel antifungal therapeutic agents (Cao et al., 2019).
Antiinflammatory Activity
Acetic acid derivatives of tricyclic systems, such as 6,11-dihydro-11-oxodibenzo[b,e]thiepin and related compounds, have been synthesized and evaluated for their antiinflammatory activity. This research indicates the potential of these compounds in developing antiinflammatory drugs with low gastric irritation liability (Ackrell et al., 1978).
Wirkmechanismus
The mechanism of action of a related compound, “N - (((2R,4S)-1-cyclobutyl-4-hydroxypyrrolidin-2-yl)methyl)-6-fluoro-4-methyl-11-oxo-10,11-dihydrodibenzo [b,f] [1,4]thiazepine-8-carboxamide (SBI-0797750)”, involves disturbing the cytosolic glutathione-dependent redox potential, as well as the cytosolic and mitochondrial H2O2 homeostasis of P. falciparum blood stages, at low nanomolar concentrations .
Eigenschaften
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20-14-4-2-3-5-16(14)23-15-9-8-12(10-13(15)18(20)22)19-17(21)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVUBJNFKPWHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2505455.png)
![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)
![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)
![Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate](/img/structure/B2505464.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505465.png)
![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)
![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)



